Disperse Red 1 methacrylate (DR1MA) is a polymerizable azobenzene monomer characterized by a push-pull electron donor-acceptor structure that yields measurable hyperpolarizability for non-linear optical (NLO) applications[1]. Unlike standard disperse dyes used for physical doping, DR1MA contains a reactive methacrylate group that enables covalent integration into polymer backbones via free radical or reversible addition-fragmentation chain-transfer (RAFT) polymerization[2]. This structural feature allows for the synthesis of side-chain electro-optic polymers and photoresponsive materials where the chromophore is immobilized, directly influencing the material's glass transition temperature, photoisomerization kinetics, and temporal stability under applied electric fields [1].
Substituting DR1MA with unmodified Disperse Red 1 (DR1) in guest-host systems results in rapid orientational relaxation of poled states and severe phase separation at high chromophore loadings, rendering the material unsuitable for long-term electro-optic device operation[1]. Furthermore, replacing DR1MA with its closest polymerizable analog, Disperse Red 1 acrylate (DR1A), fundamentally alters the thermomechanical profile of the resulting polymer. The acrylate backbone yields a significantly lower glass transition temperature (Tg) compared to the methacrylate backbone, which compromises the thermal stability of induced non-centrosymmetry and surface relief gratings at elevated operating temperatures [2]. Procurement must strictly specify the methacrylate derivative when high thermal stability and high-density covalent chromophore loading are required.
The choice of the polymerizable group directly dictates the thermal stability of the resulting electro-optic polymer. Poly(Disperse Red 1 methacrylate) (pDR1MA) exhibits a glass transition temperature (Tg) of approximately 129 °C [1]. In contrast, the acrylate analog, poly(Disperse Red 1 acrylate) (pDR1A), demonstrates a significantly lower Tg of 79 °C [2]. This 50 °C difference is critical for device fabrication, as the higher Tg of the methacrylate derivative prevents the thermal relaxation of electrically poled chromophores and maintains the integrity of surface relief gratings at higher operating temperatures.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | pDR1MA: ~129 °C |
| Comparator Or Baseline | pDR1A: ~79 °C |
| Quantified Difference | 50 °C higher Tg for the methacrylate derivative |
| Conditions | Homopolymer thin films evaluated for thermomechanical properties |
Procuring the methacrylate monomer is required to ensure the final polymer can withstand elevated temperatures without losing its induced electro-optic orientation.
Maximizing the macroscopic non-linear optical response requires high chromophore density. When unmodified Disperse Red 1 (DR1) is physically doped into a polymer matrix (guest-host system), phase separation and crystallization typically occur at loadings above 10-20 wt% [1]. By utilizing DR1MA, the chromophore is covalently attached to the polymer backbone, allowing for molar fractions up to 100% (as seen in pDR1MA homopolymers) without phase separation [2]. This covalent integration enables a substantially higher density of active NLO sites per unit volume compared to physically doped alternatives.
| Evidence Dimension | Maximum chromophore loading without phase separation |
| Target Compound Data | DR1MA (covalent): Up to 100% molar fraction (homopolymer) |
| Comparator Or Baseline | DR1 (guest-host): Phase separates at low concentrations (typically >10-20 wt%) |
| Quantified Difference | >5x increase in viable chromophore density without crystallization |
| Conditions | Thin film polymer matrices at room temperature |
Buyers developing high-efficiency electro-optic modulators must use DR1MA to achieve the chromophore densities required for high r33 values without material degradation.
The temporal stability of the electro-optic response is a primary failure point for NLO materials. In guest-host systems utilizing unmodified DR1, the induced second-order non-linear susceptibility decays rapidly at room temperature due to the free volume allowing chromophore relaxation [1]. Conversely, copolymers synthesized from DR1MA (such as PMMA-co-DR1MA) restrict chromophore mobility through covalent bonding, resulting in systems that retain 85-90% of their initial second harmonic generation (SHG) efficiency over extended periods, even at elevated temperatures up to 85 °C [2].
| Evidence Dimension | Retention of induced non-centrosymmetry (SHG efficiency) |
| Target Compound Data | DR1MA copolymers: Retains 85-90% of SHG efficiency over extended periods at 85 °C |
| Comparator Or Baseline | DR1 guest-host: Rapid decay of susceptibility at room temperature |
| Quantified Difference | Drastic reduction in relaxation rate and higher temperature tolerance for the covalent system |
| Conditions | Electrically poled thin films monitored via Second Harmonic Generation (SHG) decay |
For commercial electro-optic devices requiring multi-year operational lifespans, the covalent immobilization provided by DR1MA is strictly necessary to prevent signal degradation.
Driven by the high chromophore loading capacity and temporal stability of the covalently bound azobenzene [1], DR1MA is utilized as a precursor for side-chain electro-optic polymers in hybrid silicon photonic devices. Its ability to maintain induced non-centrosymmetry at elevated temperatures ensures reliable modulation in telecom and datacom applications.
The efficient trans-cis-trans photoisomerization and the high glass transition temperature (129 °C) of DR1MA-based homopolymers [2] make this compound highly suitable for inscribing stable surface relief gratings. The methacrylate backbone ensures that the nanopatterns generated via photofluidization do not thermally degrade under standard environmental conditions.
DR1MA is copolymerized via RAFT with low-Tg blocks (such as PDMS) to create microphase-separated domains [3]. The covalent attachment of the dye allows for the optical alignment of these domains using polarized light, providing a non-contact method for directing the self-assembly of nanostructures in advanced lithographic processes.
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